molecular formula C27H37NO B286564 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

Cat. No. B286564
M. Wt: 391.6 g/mol
InChI Key: BIJMPEDUQKIZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that plays an important role in regulating cardiovascular and central nervous system functions. DPCPX has been extensively studied for its potential therapeutic use in various diseases and disorders.

Mechanism of Action

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological functions, including heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide can modulate the activity of these physiological functions, leading to its potential therapeutic use in various diseases and disorders.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including reducing infarct size and improving cardiac function in cardiovascular diseases, improving cognitive function and reducing the symptoms of Parkinson's disease in neurological disorders, and inhibiting tumor growth and metastasis in cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its selectivity for the adenosine A1 receptor, its potential therapeutic use in various diseases and disorders, and its ability to modulate the activity of physiological functions. The limitations of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its potential side effects, the need for careful dosing and administration, and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide include further studies on its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective dosing and administration strategies.

Synthesis Methods

The synthesis of 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide involves several steps, including the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction with benzyl bromide to form the intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. In neurological disorders, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease. In cancer, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to inhibit tumor growth and metastasis by targeting the adenosine A1 receptor.

properties

Molecular Formula

C27H37NO

Molecular Weight

391.6 g/mol

IUPAC Name

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

InChI

InChI=1S/C27H37NO/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(29)28-24(20-14-10-11-15-20)19-12-8-7-9-13-19/h7-9,12-13,16-18,20,24H,10-11,14-15H2,1-6H3,(H,28,29)

InChI Key

BIJMPEDUQKIZAN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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